2-(6-bromo-1H-indol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide
Description
2-(6-bromo-1H-indol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide is a synthetic small molecule featuring a brominated indole core linked via an acetamide bridge to a furan-containing ethyl group. The bromine atom at the 6-position of the indole ring likely enhances electrophilic reactivity and influences binding interactions in biological systems, while the furan-ethyl moiety contributes to π-π stacking and solubility profiles .
Properties
IUPAC Name |
2-(6-bromoindol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c17-13-4-3-12-6-8-19(15(12)10-13)11-16(20)18-7-5-14-2-1-9-21-14/h1-4,6,8-10H,5,7,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEDGQQWFLFRMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCNC(=O)CN2C=CC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide typically involves the following steps:
Bromination of Indole: The indole ring is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Formation of Acetamide: The brominated indole is then reacted with 2-(furan-2-yl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.
Chemical Reactions Analysis
Bromine Substitution
The 6-bromo group on the indole ring participates in palladium-catalyzed cross-coupling reactions:
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Suzuki-Miyaura Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to yield biaryl derivatives.
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Buchwald-Hartwig Amination : Forms indole-amine adducts with primary/secondary amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C).
Amide Hydrolysis
Under acidic (HCl, reflux) or basic (NaOH, ethanol/water) conditions, the acetamide undergoes hydrolysis to regenerate 2-(6-bromo-1H-indol-1-yl)acetic acid .
Furan Ring Reactivity
The furan moiety undergoes electrophilic substitution (e.g., nitration with HNO₃/AcOH) at the 5-position, though steric hindrance from the ethyl chain reduces reactivity.
Thermal Stability
The compound remains stable at temperatures ≤150°C but degrades above 200°C, producing brominated indole fragments and furan derivatives (GC-MS analysis).
pH-Dependent Stability
| Condition | Degradation Products | Half-Life (25°C) |
|---|---|---|
| pH < 2 (HCl) | 6-Bromoindole + furan-ethylamine | 4.2 hr |
| pH > 10 (NaOH) | 2-(6-Bromoindol-1-yl)acetate + amine | 6.8 hr |
| Neutral (H₂O/EtOH) | Stable (>95% intact after 24 hr) | >48 hr |
Cross-Coupling Reactions
The bromine atom enables diverse functionalization:
| Reaction Type | Partners | Conditions | Products |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, 80°C | 6-Phenylindole acetamide derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynylindole analog |
| Ullmann | 4-Aminophenol | CuI, 1,10-phenanthroline, 110°C | Aminated indole product |
Electrophilic Substitution on Indole
The indole ring undergoes regioselective electrophilic attack at the 3-position:
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Nitration : HNO₃/H₂SO₄ at 0°C yields 3-nitro-6-bromoindole acetamide (62% yield).
-
Sulfonation : SO₃/Pyridine complex forms the 3-sulfonic acid derivative (55% yield).
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing indole structures, such as 2-(6-bromo-1H-indol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide, exhibit significant anticancer properties. The indole moiety is often linked to the inhibition of tumor growth and induction of apoptosis in cancer cells. Studies have suggested that derivatives of indole can interact with various cellular pathways involved in cancer progression, making them promising candidates for further development as anticancer agents.
Antimicrobial Properties
Recent investigations have highlighted the potential of this compound as an antimicrobial agent. It has been shown to enhance the efficacy of existing antibiotics against resistant bacterial strains. The structural components of this compound may facilitate interactions with bacterial enzymes or receptors, thereby potentiating antibiotic action .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves several key steps, including:
- Preparation of Indole Derivative : Starting from 6-bromoindole, various synthetic pathways can be employed to attach the furan moiety.
- Formation of Amide Bond : The final step involves coupling the indole derivative with furan-containing acetic acid derivatives to form the desired amide.
The proposed mechanism of action likely involves binding to specific biological targets such as enzymes or receptors, influencing cellular signaling pathways related to cancer and microbial resistance .
Case Study 1: Anticancer Efficacy
In a study exploring the anticancer effects of indole derivatives, researchers found that similar compounds exhibited significant cytotoxicity against various cancer cell lines. The study reported that these compounds could induce apoptosis through mechanisms involving mitochondrial dysfunction and activation of caspases .
Case Study 2: Antibiotic Potentiation
Another investigation focused on the antimicrobial properties of indole-based compounds, including derivatives similar to this compound. The results indicated that these compounds could enhance the effectiveness of standard antibiotics against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting their potential role in overcoming antibiotic resistance .
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The indole and furan rings can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Indole Core
Halogen Position and Identity
- Target Compound : 6-Bromo substitution on indole. Bromine’s electron-withdrawing nature may enhance stability and modulate receptor affinity compared to lighter halogens.
- 2-(6-Chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide () : Dual chloro substituents at the 6- and 5-positions of two indole rings. Chlorine’s smaller atomic radius reduces steric hindrance but may lower lipophilicity compared to bromine .
- 2-(5-Bromo-3-formyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide (): Bromine at the 5-position paired with a formyl group at the 3-position.
Functional Group Modifications
- N-Substituent Variations: Target Compound: Furyl-ethyl group. Furan’s oxygen atom may participate in hydrogen bonding, enhancing solubility in polar solvents. 2-(5-Bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide (): Phenylethyl substituent. 2-(6-Bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide (): Thiazole ring as the N-substituent. Thiazole’s sulfur atom contributes to distinct electronic properties and metal-binding capabilities .
Molecular Properties
Pharmacological and Regulatory Insights
- Impurity Profiles : and emphasize the importance of controlling impurities like 2-bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide in acetamide-based pharmaceuticals, suggesting rigorous HPLC/LC-MS characterization for the target compound .
Biological Activity
2-(6-bromo-1H-indol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide, a compound derived from the indole family, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 347.21 g/mol. The compound features a brominated indole moiety linked to a furan-substituted ethyl group through an acetamide linkage.
Synthesis
The synthesis of this compound typically involves the reaction of 6-bromoindole with furan derivatives in the presence of acetamides. The synthetic pathway has been optimized to yield high purity and quantity, facilitating biological testing .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 6-bromoindole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0195 mg/mL to 0.25 μg/mL .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound 12a | 0.0195 | E. coli |
| Compound 15 | 0.0048 | Bacillus mycoides |
| Compound 7b | 0.25 | S. aureus |
Antifungal Activity
The compound also displays antifungal activity, particularly against Candida albicans, with MIC values comparable to established antifungal agents like fluconazole . The structure-activity relationship studies suggest that modifications in the indole and furan moieties can enhance antifungal potency.
The proposed mechanism for the antimicrobial activity includes inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects . Compounds derived from the same scaffold have demonstrated selective toxicity towards bacterial cells while sparing human cells, making them promising candidates for further development.
Case Studies
- Synergistic Effects : A study demonstrated that combining this compound with existing antibiotics like ciprofloxacin enhanced its antimicrobial efficacy against resistant strains .
- Biofilm Inhibition : Another investigation focused on the ability of this compound to inhibit biofilm formation in Staphylococcus epidermidis, showing significant reduction in biofilm viability compared to controls .
- Antidepressant and Anticonvulsant Activities : Preliminary studies suggest potential applications in neuropharmacology, indicating that derivatives may possess antidepressant and anticonvulsant properties.
Q & A
Q. What are the key structural features and synthetic routes for 2-(6-bromo-1H-indol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide?
The compound combines an indole core substituted with bromine at position 6, linked via an acetamide bridge to a furan-containing ethyl group. A common synthetic route involves:
- Step 1 : Bromination of 1H-indole at position 6 using N-bromosuccinimide (NBS) under radical initiation .
- Step 2 : Alkylation of the indole nitrogen with chloroacetamide derivatives.
- Step 3 : Coupling with 2-(furan-2-yl)ethylamine via amide bond formation, typically using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Purification often employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and amide bond formation. For example, the indole NH proton (~12 ppm) disappears upon alkylation .
- HRMS : Validates molecular weight and isotopic patterns (e.g., bromine’s Br/Br doublet) .
- X-ray Crystallography : Resolves steric effects, as seen in structurally similar N-(4-bromophenyl)acetamide derivatives .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound, given challenges in amide coupling efficiency?
Low yields in amide coupling (e.g., 6–17% in related indole-acetamide syntheses ) may arise from steric hindrance or side reactions. Optimization strategies include:
Q. What methodologies are recommended to resolve conflicting reports on this compound’s biological activity (e.g., cytotoxicity vs. inactivity)?
Discrepancies in cytotoxicity data (e.g., IC variations across studies) may stem from:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), exposure time, or serum content .
- Compound Purity : HPLC or LC-MS validation ensures >95% purity, as impurities like unreacted bromoindole can skew results .
- Dose-Response Validation : Replicate experiments with independent synthetic batches to confirm activity trends .
Q. How can computational modeling guide the design of derivatives targeting specific protein interactions (e.g., Bcl-2/Mcl-1)?
- Molecular Docking : Use software like AutoDock Vina to predict binding modes of the indole-furan scaffold to anti-apoptotic proteins .
- SAR Studies : Modify substituents (e.g., bromine at position 6, furan ethyl group) and correlate with binding affinity changes.
- Mutagenesis Validation : Test docking predictions using Bcl-2/Mcl-1 mutants in pull-down assays .
Q. What experimental designs are suitable for evaluating the compound’s stability under physiological conditions?
- pH Stability Assays : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC at 37°C over 24–72 hours .
- Metabolic Stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation.
- Light Sensitivity : Expose to UV-Vis light and track structural changes via NMR or FTIR .
Data Contradiction Analysis
Q. How should researchers address contradictory solubility data (e.g., DMSO vs. aqueous buffer)?
Reported solubility discrepancies often arise from:
- Crystallinity vs. Amorphous Forms : Recrystallized samples may have lower aqueous solubility than amorphous powders.
- Measurement Protocols : Use standardized methods (e.g., shake-flask technique with UV quantification) .
- Co-solvents : Evaluate solubility in DMSO/PBS mixtures to mimic biological assay conditions .
Q. What steps validate conflicting reports on the compound’s role in reactive oxygen species (ROS) modulation?
- ROS Detection Reagents : Compare results from fluorogenic probes (e.g., DCFH-DA) versus luminescence-based assays (e.g., lucigenin).
- Positive Controls : Include known ROS inducers (e.g., HO) and inhibitors (e.g., NAC) to calibrate assays .
Methodological Recommendations
Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics?
Q. How can researchers differentiate between on-target and off-target effects in mechanistic studies?
- CRISPR Knockout : Generate cell lines lacking putative targets (e.g., Bcl-2) and compare compound efficacy .
- Proteomics : Use SILAC or TMT labeling to identify differentially expressed proteins post-treatment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
